Oditrasertib

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

2252271-93-3 |

|---|---|

Molecular Formula |

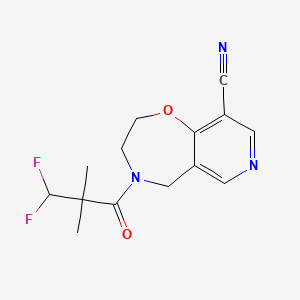

C14H15F2N3O2 |

Molecular Weight |

295.28 g/mol |

IUPAC Name |

4-(3,3-difluoro-2,2-dimethylpropanoyl)-3,5-dihydro-2H-pyrido[3,4-f][1,4]oxazepine-9-carbonitrile |

InChI |

InChI=1S/C14H15F2N3O2/c1-14(2,12(15)16)13(20)19-3-4-21-11-9(5-17)6-18-7-10(11)8-19/h6-7,12H,3-4,8H2,1-2H3 |

InChI Key |

CSCLQCHKUAMZOY-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C(F)F)C(=O)N1CCOC2=C(C=NC=C2C1)C#N |

Origin of Product |

United States |

Foundational & Exploratory

Oditrasertib: A Technical Guide to RIPK1 Inhibition in Cell Death Pathways

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Receptor-Interacting Protein Kinase 1 (RIPK1) has emerged as a critical regulator at the crossroads of inflammation, cell survival, and programmed cell death. Its kinase activity is a key driver of necroptosis, a pro-inflammatory form of regulated cell death implicated in a variety of human pathologies. Oditrasertib (also known as SAR443820 or DNL788) is a potent, selective, and brain-penetrant small molecule inhibitor of RIPK1 kinase activity.[1][2] This document provides a detailed technical overview of the mechanism of action of this compound, its role in modulating cell death pathways, relevant experimental methodologies, and a summary of its clinical development. While promising in preclinical studies, this compound has faced significant challenges in clinical trials, leading to the discontinuation of its development for several neurodegenerative diseases.[3][4][5]

The Role of RIPK1 in Cell Death and Survival

RIPK1 is a serine/threonine kinase that functions as a molecular scaffold and a kinase, playing a dual role in determining cell fate upon activation of death receptors, such as Tumor Necrosis Factor Receptor 1 (TNFR1).[6][7][8] RIPK1 contains an N-terminal kinase domain, an intermediate domain with a RIP homotypic interaction motif (RHIM), and a C-terminal death domain (DD).[8] These domains allow it to participate in distinct protein complexes that dictate whether a cell survives or undergoes apoptosis or necroptosis.

-

Survival (Complex I): Upon TNF-α binding to TNFR1, RIPK1 is recruited to the receptor to form a plasma membrane-bound complex known as Complex I.[9][10] In this complex, RIPK1 primarily functions as a scaffold. It undergoes ubiquitination by cellular inhibitor of apoptosis proteins (cIAPs), which leads to the recruitment of downstream kinases that activate the NF-κB and MAPK signaling pathways, promoting the expression of pro-survival and pro-inflammatory genes.[7][9][10]

-

Apoptosis (Complex IIa): If the pro-survival signaling from Complex I is compromised (e.g., through inhibition or degradation of cIAPs), RIPK1 can dissociate from the membrane and form a cytosolic complex called Complex IIa (or the "ripoptosome"). This complex consists of RIPK1, FADD, and Procaspase-8. The proximity of Procaspase-8 molecules leads to their auto-activation, initiating the caspase cascade and resulting in apoptosis.[11][12]

-

Necroptosis (Complex IIb): When Caspase-8 is inhibited or absent, RIPK1's kinase activity becomes dominant. Activated RIPK1 interacts with RIPK3 via their RHIM domains to form the "necrosome," or Complex IIb.[10][13] RIPK1 and RIPK3 then phosphorylate each other, leading to the recruitment and phosphorylation of the pseudokinase Mixed Lineage Kinase Domain-Like (MLKL).[10] Phosphorylated MLKL oligomerizes and translocates to the plasma membrane, where it disrupts membrane integrity, leading to lytic cell death, or necroptosis.[14][15] This form of cell death is highly immunogenic due to the release of damage-associated molecular patterns (DAMPs).[13][15]

This compound: Mechanism of Action

This compound is a selective, reversible inhibitor that targets the kinase function of RIPK1.[2] By binding to the kinase domain, this compound prevents the autophosphorylation of RIPK1 and its subsequent phosphorylation of RIPK3. This action directly blocks the formation and activation of the necrosome (Complex IIb), thereby inhibiting the execution of the necroptotic cell death pathway. It is important to note that this compound does not affect the scaffold function of RIPK1 in Complex I, which is crucial for NF-κB activation and cell survival. This selectivity allows it to specifically target pathological necroptosis without broadly compromising cellular survival signals.

The following diagram illustrates the RIPK1 signaling pathway and the point of intervention by this compound.

References

- 1. multiplesclerosisnewstoday.com [multiplesclerosisnewstoday.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Sanofi, Denali Abandon Mid-Stage Multiple Sclerosis Study on Disappointing Data - BioSpace [biospace.com]

- 4. Sanofi and Denali Halt Multiple Sclerosis Study Due to Disappointing Data [synapse.patsnap.com]

- 5. fiercebiotech.com [fiercebiotech.com]

- 6. Multitasking Kinase RIPK1 Regulates Cell Death and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. RIPK1 - Wikipedia [en.wikipedia.org]

- 8. Viral Suppression of RIPK1-Mediated Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Regulation of RIPK1 Phosphorylation: Implications for Inflammation, Cell Death, and Therapeutic Interventions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Advances in RIPK1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. RIPK1 - Drugs, Indications, Patents - Synapse [synapse.patsnap.com]

- 12. From (Tool)Bench to Bedside: The Potential of Necroptosis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Identification of a RIP1 Kinase Inhibitor Clinical Candidate (GSK3145095) for the Treatment of Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Frontiers | Die hard: necroptosis and its impact on age-dependent neuroinflammatory diseases [frontiersin.org]

- 15. mdpi.com [mdpi.com]

Oditrasertib (SAR443820): A Technical Guide to Target Engagement and Downstream Effects

For Researchers, Scientists, and Drug Development Professionals

Executive Summary: Oditrasertib (SAR443820) is a potent, selective, and orally bioavailable small molecule inhibitor of Receptor-Interacting Serine/Threonine-Protein Kinase 1 (RIPK1) that can penetrate the central nervous system. Developed to target neuroinflammation and regulated cell death pathways, particularly necroptosis, this compound showed robust target engagement in early clinical studies. However, it ultimately failed to demonstrate efficacy in Phase 2 clinical trials for amyotrophic lateral sclerosis (ALS) and multiple sclerosis (MS), leading to the discontinuation of its development. This guide provides an in-depth technical overview of this compound's mechanism of action, target engagement, downstream signaling effects, and the experimental methodologies used to characterize them.

Core Mechanism of Action

This compound is a reversible inhibitor of the kinase activity of RIPK1.[1] RIPK1 is a critical signaling node in cellular pathways that regulate inflammation and cell death.[2] In response to stimuli such as tumor necrosis factor-alpha (TNF-α), RIPK1 can initiate a signaling cascade that leads to the activation of NF-κB, promoting cell survival and inflammation. Alternatively, under certain conditions, RIPK1 kinase activity can trigger programmed cell death pathways, including apoptosis and necroptosis. Overactivation of RIPK1 is implicated in the pathogenesis of various neurodegenerative and inflammatory diseases.[2][3] By inhibiting the kinase function of RIPK1, this compound was designed to suppress the production of pro-inflammatory cytokines and prevent necroptotic cell death, thereby aiming to reduce neuroinflammation and neurodegeneration.[4][5]

Target Engagement

The engagement of this compound with its target, RIPK1, has been quantified both in vitro and in clinical settings, demonstrating potent and robust inhibition.

In Vitro Potency

This compound has shown low nanomolar potency in inhibiting RIPK1 in human cell-based assays.

| Cell Type | Assay | IC50 |

| Human Peripheral Blood Mononuclear Cells (PBMCs) | RIPK1 Inhibition | 3.16 nM |

| iPSC-derived Microglia | RIPK1 Inhibition | 1.6 nM |

| Data sourced from MedchemExpress.[1] |

Clinical Target Engagement

A Phase 1, first-in-human study of this compound in healthy adult participants demonstrated significant target engagement at the peripheral level. The key biomarker for RIPK1 activation is its autophosphorylation at serine 166 (pS166-RIPK1).

| Study Phase | Population | Biomarker | Key Finding |

| Phase 1 | Healthy Adult Participants | pS166-RIPK1 in PBMCs | Maximum median inhibition from baseline of nearly 90% at trough concentrations after multiple dosing. |

| Data from a Phase 1 clinical trial of SAR443820 (DNL788). |

Furthermore, the study confirmed the high brain penetrance of this compound, a critical feature for a drug targeting central nervous system disorders.

| Parameter | Value |

| Mean CSF-to-unbound plasma concentration ratio | 0.8 to 1.3 |

| Data from a Phase 1 clinical trial of SAR443820 (DNL788). |

Downstream Effects

The primary hypothesis for this compound's therapeutic potential was that by inhibiting RIPK1, it would reduce downstream neuroinflammation and neurodegeneration.

Preclinical Rationale

In preclinical models of neuroinflammation, inhibition of RIPK1 has been shown to reduce the production of pro-inflammatory cytokines and protect against neuronal cell death. The intended downstream effects of this compound were to decrease the levels of inflammatory mediators and biomarkers of neuronal damage.

Clinical Outcomes

Despite robust target engagement, this compound failed to achieve its primary endpoints in Phase 2 clinical trials for MS and ALS. The key downstream biomarker assessed was the neurofilament light chain (NfL), a protein released into the bloodstream and cerebrospinal fluid upon neuronal damage.

| Clinical Trial | Indication | Primary Endpoint | Outcome |

| Phase 2 (K2; NCT05630547) | Multiple Sclerosis (MS) | Change in serum NfL levels | No significant difference compared to placebo.[2][5][6] |

| Phase 2 (Himalaya; NCT05237284) | Amyotrophic Lateral Sclerosis (ALS) | Change in serum NfL levels and disease progression | No significant difference compared to placebo.[3] |

These results indicate a disconnect between target engagement and the desired downstream therapeutic effect in the patient populations studied. Consequently, the development of this compound for these indications was terminated.[2][5]

Signaling Pathways and Experimental Workflows

This compound's Impact on the TNF-α Signaling Pathway

The following diagram illustrates the central role of RIPK1 in the TNF-α signaling pathway and the intended point of intervention for this compound.

Caption: this compound inhibits RIPK1 kinase activity, blocking necroptosis.

Experimental Workflow: Target Engagement Assessment

This diagram outlines the typical workflow for assessing target engagement using methods like the Cellular Thermal Shift Assay (CETSA) and phosphorylation-specific Western blotting.

Caption: Workflow for measuring this compound's target engagement.

Detailed Experimental Protocols

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a biophysical method used to assess the binding of a ligand to its target protein in a cellular environment. Ligand binding typically stabilizes the protein, increasing its melting temperature.

Protocol:

-

Cell Culture and Treatment:

-

Culture cells (e.g., HEK293T, PBMCs) to the desired confluency.

-

Treat cells with various concentrations of this compound or vehicle control (DMSO) for a specified duration (e.g., 1 hour) at 37°C.

-

-

Heat Treatment:

-

Aliquot the cell suspensions into PCR tubes.

-

Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes in a thermal cycler, followed by cooling at room temperature for 3 minutes.

-

-

Cell Lysis:

-

Lyse the cells by repeated freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at room temperature).

-

-

Separation of Soluble and Precipitated Proteins:

-

Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.

-

-

Protein Quantification and Analysis:

-

Carefully collect the supernatant containing the soluble proteins.

-

Determine the protein concentration of the soluble fraction using a BCA assay.

-

Analyze the amount of soluble RIPK1 at each temperature by Western blotting.

-

Western Blot for pS166-RIPK1

This method is used to quantify the level of activated RIPK1 by detecting its phosphorylation at Serine 166.

Protocol:

-

Cell Lysis and Protein Extraction:

-

Culture and treat cells as required (e.g., with TNF-α to induce RIPK1 phosphorylation, with or without this compound).

-

Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

-

Protein Quantification:

-

Determine the protein concentration of the lysates using a BCA assay.

-

-

SDS-PAGE:

-

Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by size on a polyacrylamide gel (e.g., 4-12% Bis-Tris).

-

-

Protein Transfer:

-

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for pS166-RIPK1 (e.g., from Cell Signaling Technology) overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

-

Detection and Analysis:

-

Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

-

Visualize the protein bands using a chemiluminescence imaging system.

-

Quantify the band intensity using densitometry software. Normalize the pS166-RIPK1 signal to a loading control (e.g., β-actin or total RIPK1).

-

Conclusion

This compound is a well-characterized RIPK1 inhibitor that demonstrated potent target engagement in both preclinical and early clinical studies. It effectively inhibited the phosphorylation of RIPK1, a key marker of its activation. However, this robust target engagement did not translate into a measurable downstream effect on the neurodegeneration biomarker NfL in Phase 2 trials for MS and ALS. The discontinuation of this compound's development highlights the challenge of translating target engagement into clinical efficacy in complex neurodegenerative diseases and underscores the need for a deeper understanding of the downstream consequences of RIPK1 inhibition in these patient populations. The data and methodologies presented in this guide provide a comprehensive overview of the scientific investigation into this compound's mechanism of action and its effects on the RIPK1 signaling pathway.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. multiplesclerosisnewstoday.com [multiplesclerosisnewstoday.com]

- 3. Sanofi, Denali Abandon Mid-Stage Multiple Sclerosis Study on Disappointing Data - BioSpace [biospace.com]

- 4. This compound in multiple sclerosis - phase 2 trial stopped | ACNR [acnr.co.uk]

- 5. fiercebiotech.com [fiercebiotech.com]

- 6. managedhealthcareexecutive.com [managedhealthcareexecutive.com]

Oditrasertib's Mechanism of Action on Necroptosis and Apoptosis Signaling: A Technical Guide

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: Oditrasertib (also known as SAR443820 and DNL788) is an orally active, brain-penetrant small molecule designed as a selective, reversible inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1).[1][2] RIPK1 is a critical serine/threonine kinase that functions as a key signaling node, regulating cellular pathways of inflammation, apoptosis, and necroptosis.[3][4] Initially developed for chronic inflammatory and neurodegenerative conditions such as multiple sclerosis (MS) and amyotrophic lateral sclerosis (ALS), this compound's mechanism is centered on mitigating the pro-inflammatory and cell death-inducing activities of RIPK1.[1][5] This technical guide provides an in-depth examination of this compound's effects on the molecular signaling cascades of necroptosis and apoptosis, presents quantitative data on its inhibitory action, and details the experimental protocols used to characterize its function.

The Central Role of RIPK1 in Cell Fate Determination

RIPK1 is a multifaceted protein that can either promote cell survival and inflammation or trigger programmed cell death through apoptosis or necroptosis, depending on the cellular context and post-translational modifications. Upon stimulation by ligands such as Tumor Necrosis Factor-alpha (TNFα), RIPK1 is recruited to the TNFR1 receptor, forming a membrane-bound complex known as Complex I. This complex can initiate the NF-κB signaling pathway, leading to the transcription of pro-survival and pro-inflammatory genes.

However, under conditions where components of Complex I are deubiquitinated, or when apoptosis is inhibited, RIPK1 can dissociate from the membrane and participate in the formation of cytosolic death-inducing complexes. Its kinase activity is a crucial determinant of the switch from survival signaling to cell death, particularly necroptosis.[4]

This compound's Primary Effect: Inhibition of Necroptosis Signaling

Necroptosis is a form of regulated, pro-inflammatory cell death that is executed when apoptosis is blocked. The kinase activity of RIPK1 is indispensable for this pathway.[4][6] Following death receptor stimulation and under conditions of Caspase-8 inhibition, RIPK1 engages with RIPK3 via their RIP Homotypic Interaction Motif (RHIM) domains to form an amyloid-like signaling complex called the necrosome.[7]

Within the necrosome, RIPK1's kinase activity leads to its autophosphorylation and the subsequent phosphorylation and activation of RIPK3.[8] Activated RIPK3 then phosphorylates the pseudokinase Mixed-Lineage Kinase Domain-Like (MLKL).[7][8] This phosphorylation event induces a conformational change in MLKL, causing it to oligomerize and translocate to the plasma membrane, where it forms pores that disrupt membrane integrity, leading to cell swelling and lysis.[8]

This compound directly intervenes in this cascade by binding to the ATP pocket of RIPK1, inhibiting its kinase function. This prevents the initial autophosphorylation of RIPK1 and the subsequent activation of RIPK3 and MLKL, effectively halting the necroptotic signal.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. multiplesclerosisnewstoday.com [multiplesclerosisnewstoday.com]

- 3. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 4. RIPK1 in necroptosis and recent progress in related pharmaceutics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Sanofi, Denali Abandon Mid-Stage Multiple Sclerosis Study on Disappointing Data - BioSpace [biospace.com]

- 6. Activation of necroptosis in multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Necroptotic Cell Death Signaling and Execution Pathway: Lessons from Knockout Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Biomarkers for the detection of necroptosis - PMC [pmc.ncbi.nlm.nih.gov]

Oditrasertib: A Technical Guide to its Chemical Structure, Synthesis, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oditrasertib (also known as SAR443820 and DNL788) is a potent, selective, and reversible inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1) that was developed for the treatment of neuroinflammatory and neurodegenerative diseases such as Amyotrophic Lateral Sclerosis (ALS) and Multiple Sclerosis (MS). As a brain-penetrant small molecule, this compound was designed to modulate the detrimental downstream effects of RIPK1 activation, including inflammation and programmed cell death (necroptosis). Despite its promising preclinical profile, clinical development was halted due to a lack of efficacy in Phase 2 trials.[1] This technical guide provides a comprehensive overview of this compound's chemical properties, a plausible synthesis pathway based on related patent literature, its mechanism of action within the RIPK1 signaling cascade, and a summary of its biological activity and clinical trial outcomes.

Chemical Structure and Properties

This compound is a complex heterocyclic molecule. Its structure is formally claimed in patent WO2018213632A1, filed by Denali Therapeutics.[2]

-

IUPAC Name: 4-(3,3-difluoro-2,2-dimethylpropanoyl)-3,5-dihydro-2H-pyrido[3,4-f][3][4]oxazepine-9-carbonitrile

-

Molecular Formula: C₁₄H₁₅F₂N₃O₂

-

Molecular Weight: 295.28 g/mol

-

CAS Number: 2252271-93-3

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₅F₂N₃O₂ | PubChem |

| Molecular Weight | 295.28 g/mol | PubChem |

| XLogP3 | 1.3 | PubChem |

| Hydrogen Bond Donors | 0 | PubChem |

| Hydrogen Bond Acceptors | 5 | PubChem |

| Rotatable Bond Count | 2 | PubChem |

Synthesis Pathway

The precise, step-by-step synthesis of this compound is proprietary information detailed within patent WO2018213632A1.[2] A generalized, plausible synthetic route for molecules of this class typically involves the construction of the core tricyclic pyrido-oxazepine system, followed by acylation. The synthesis would likely culminate in the introduction of the difluoro-dimethylpropanoyl group, a moiety often used in medicinal chemistry to enhance metabolic stability and potency.

Below is a conceptual workflow for the synthesis of this compound.

Caption: Conceptual Synthesis Workflow for this compound.

Signaling Pathway and Mechanism of Action

This compound functions as a potent inhibitor of RIPK1 kinase activity. RIPK1 is a critical signaling node that regulates cellular responses to inflammatory stimuli, such as tumor necrosis factor (TNF). Depending on the cellular context and post-translational modifications, RIPK1 can initiate pro-survival signaling through NF-κB or trigger programmed cell death pathways, including apoptosis and a regulated form of necrosis known as necroptosis.

In neurodegenerative diseases, the overactivation of RIPK1 is believed to contribute to chronic inflammation and neuronal death.[3] this compound binds to the ATP-binding pocket of the RIPK1 kinase domain, preventing its autophosphorylation and subsequent activation of downstream effectors like RIPK3 and MLKL, which are essential for the execution of necroptosis.

Caption: RIPK1 Signaling Pathway and Inhibition by this compound.

Quantitative Data

This compound demonstrated high potency in preclinical assays. However, this did not translate to clinical efficacy in Phase 2 trials.

Table 2: In Vitro Potency of this compound

| Assay | Cell Type | IC₅₀ (nM) | Source |

| RIPK1 Inhibition | Human PBMCs | 3.16 | MedchemExpress[2] |

| RIPK1 Inhibition | iPSC-derived Microglia | 1.6 | MedchemExpress[2] |

Table 3: Summary of Phase 2 Clinical Trial Outcomes

| Trial Identifier | Disease | Key Details | Primary Endpoint | Outcome | Source |

| NCT05630547 (K2 Study) | Multiple Sclerosis | N=174; Randomized, double-blind, placebo-controlled for 48 weeks.[3][4] | Change in serum Neurofilament Light Chain (NfL) levels.[3] | Failed to meet primary endpoint; no significant difference in NfL levels compared to placebo.[5][6] | Multiple Sclerosis News Today,[3] Fierce Biotech[5] |

| HIMALAYA Study | Amyotrophic Lateral Sclerosis (ALS) | Randomized, placebo-controlled study. | Change in ALS Functional Rating Scale-Revised (ALSFRS-R). | Failed to meet primary endpoint.[5] | Fierce Biotech[5] |

Experimental Protocols

Detailed experimental protocols are proprietary. The following sections describe the general methodologies based on publicly available information and standard practices in the field.

RIPK1 Kinase Inhibition Assay (Generalized Protocol)

A common method to determine the potency of a kinase inhibitor is a biochemical assay that measures the phosphorylation of a substrate.

Caption: Generalized Workflow for a RIPK1 Kinase Inhibition Assay.

Phase 2 Clinical Trial Protocol (NCT05630547 - MS)

-

Study Design: A multicenter, randomized, double-blind, placebo-controlled study to evaluate the efficacy and safety of this compound.[3][4]

-

Participants: 174 adults (ages 18-60) with relapsing-remitting, secondary progressive, or primary progressive MS.[3][7]

-

Treatment Protocol:

-

Primary Outcome Measure: The primary endpoint was the change in serum neurofilament light chain (NfL) levels from baseline to week 48. NfL is a biomarker of neuro-axonal damage.[3][5]

-

Secondary Outcome Measures: Key secondary endpoints included measures of brain lesions on MRI, disability progression (EDSS), brain volume changes, motor function, and safety/tolerability.[3][8]

Conclusion

This compound is a well-characterized, potent, and brain-penetrant inhibitor of RIPK1. Its development was supported by a strong scientific rationale targeting the roles of RIPK1 in inflammation and necroptosis in neurodegenerative diseases. While demonstrating high potency in preclinical models, this compound ultimately failed to show clinical benefit in Phase 2 trials for both MS and ALS, leading to the discontinuation of its development.[1][5] The data and methodologies presented in this guide offer valuable insights for researchers in the fields of kinase inhibitor development and neuroinflammation, highlighting the persistent challenges of translating preclinical potency into clinical efficacy.

References

- 1. WO2016173551A1 - Ipragliflozin preparation method - Google Patents [patents.google.com]

- 2. bpsbioscience.com [bpsbioscience.com]

- 3. pubcompare.ai [pubcompare.ai]

- 4. Frontiers | From PERK to RIPK1: Design, synthesis and evaluation of novel potent and selective necroptosis inhibitors [frontiersin.org]

- 5. Identification of an antibody‐based immunoassay for measuring direct target binding of RIPK1 inhibitors in cells and tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 6. US20190002421A1 - Process and novel polymorphic form of vortioxetine and its pharmaceutically acceptable salts - Google Patents [patents.google.com]

- 7. US20100292290A1 - Novel process to prepare almotriptan - Google Patents [patents.google.com]

- 8. Discovery of a cooperative mode of inhibiting RIPK1 kinase - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Inhibitory Profile of Oditrasertib: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oditrasertib (also known as SAR443820 or DNL788) is an orally active and blood-brain barrier-penetrant small molecule that functions as a selective, reversible inhibitor of Receptor-Interacting Serine/Threonine-Protein Kinase 1 (RIPK1).[1][2] RIPK1 is a critical mediator of inflammation and programmed cell death pathways, specifically necroptosis.[3][4][5] The overactivation of RIPK1 has been implicated in the pathophysiology of various chronic inflammatory and neurodegenerative diseases.[4][6] Although this compound was investigated for the treatment of amyotrophic lateral sclerosis (ALS) and multiple sclerosis (MS), its clinical development was discontinued due to a lack of efficacy in Phase 2 trials.[4][7][8][9] This guide provides a comprehensive overview of the in vitro characterization of this compound's inhibitory profile based on publicly available data.

Data Presentation: Quantitative Inhibitory Activity

The inhibitory potency of this compound has been quantified in cellular assays, demonstrating its high affinity for RIPK1 in relevant human cell types.

| Cell Type | Assay Type | Parameter | Value (nM) |

| Human Peripheral Blood Mononuclear Cells (PBMCs) | Cellular Inhibition | IC50 | 3.16[1][2] |

| Human iPSC-derived Microglia | Cellular Inhibition | IC50 | 1.6[1][2] |

| Caption: In vitro inhibitory concentration (IC50) values of this compound. |

Kinase Selectivity Profile

A comprehensive kinome scan is essential to fully characterize the selectivity of a kinase inhibitor. Such a screen evaluates the binding affinity of the compound against a large panel of kinases. While this compound is described as a selective RIPK1 inhibitor, detailed quantitative data from a broad kinase panel, such as a KINOMEscan™ profile, is not publicly available at the time of this writing. The selectivity against other members of the RIP kinase family (e.g., RIPK2, RIPK3, RIPK4, RIPK5) has been noted for other RIPK1 inhibitors, but specific data for this compound is not available.[10]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of in vitro findings. Below are detailed protocols for key experiments used to characterize RIPK1 inhibitors like this compound.

Biochemical RIPK1 Kinase Activity Assay

This assay quantifies the enzymatic activity of purified RIPK1 and the inhibitory effect of a compound. A common method is the Transcreener® ADP² Kinase Assay, which measures the production of ADP.

Materials:

-

Purified recombinant human RIPK1 enzyme

-

ATP

-

Substrate (e.g., Myelin Basic Protein, MBP)

-

Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)

-

This compound (or other test compounds)

-

Transcreener® ADP² FP Assay Kit (including ADP Alexa 633 Tracer and ADP² Antibody)

-

384-well plates

-

Plate reader capable of fluorescence polarization detection

Procedure:

-

Prepare serial dilutions of this compound in DMSO and then dilute in Assay Buffer.

-

Add the diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.

-

Add the RIPK1 enzyme to the wells and incubate for a defined period (e.g., 15 minutes) at room temperature to allow for compound binding.

-

Initiate the kinase reaction by adding a mixture of ATP and the substrate.

-

Incubate the reaction for a specific time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).

-

Stop the reaction and detect the generated ADP by adding the Transcreener® ADP² detection mix (ADP Alexa 633 Tracer and ADP² Antibody).

-

Incubate for 60 minutes at room temperature.

-

Measure the fluorescence polarization on a plate reader.

-

Calculate the percent inhibition based on the vehicle and no-enzyme controls and determine the IC50 value by fitting the data to a four-parameter logistic equation.

Cellular Necroptosis Assay (TNF-α-induced in HT-29 cells)

This assay assesses the ability of a compound to inhibit necroptosis, a form of programmed cell death dependent on RIPK1 kinase activity. Human colon adenocarcinoma HT-29 cells are a well-established model for studying necroptosis.

Materials:

-

HT-29 cells

-

Cell culture medium (e.g., McCoy's 5A) supplemented with 10% FBS

-

Tumor Necrosis Factor-alpha (TNF-α)

-

SMAC mimetic (e.g., Birinapant or SM-164)

-

Pan-caspase inhibitor (e.g., z-VAD-FMK)

-

This compound (or other test compounds)

-

96-well cell culture plates

-

Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

-

Luminometer

Procedure:

-

Seed HT-29 cells in a 96-well plate and allow them to adhere overnight.

-

Pre-treat the cells with serial dilutions of this compound or DMSO (vehicle control) for 1-2 hours.

-

Induce necroptosis by adding a combination of TNF-α (e.g., 20 ng/mL), a SMAC mimetic (e.g., 100 nM), and a pan-caspase inhibitor (e.g., 20 µM). The caspase inhibitor is crucial to block apoptosis and channel the cell death pathway towards necroptosis.

-

Incubate the cells for a defined period (e.g., 24 hours).

-

Measure cell viability using a reagent like CellTiter-Glo®, which quantifies ATP levels as an indicator of metabolically active cells.

-

Record the luminescence using a luminometer.

-

Calculate the percent inhibition of cell death and determine the EC50 value.

Western Blot Analysis of RIPK1 Phosphorylation

This method is used to directly assess the inhibition of RIPK1 kinase activity within cells by measuring the phosphorylation status of RIPK1 at a key activation site, Serine 166.

Materials:

-

HT-29 cells or other suitable cell line

-

Reagents for inducing necroptosis (TNF-α, SMAC mimetic, z-VAD-FMK)

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

Western blot transfer system

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-phospho-RIPK1 (Ser166) and anti-total RIPK1

-

Loading control antibody (e.g., anti-β-actin or anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Culture and treat cells with this compound and necroptosis-inducing agents as described in the cellular necroptosis assay.

-

Lyse the cells with ice-cold lysis buffer.

-

Determine the protein concentration of the lysates.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody against phospho-RIPK1 (Ser166) overnight at 4°C.

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with antibodies for total RIPK1 and a loading control to ensure equal protein loading.

-

Quantify the band intensities to determine the ratio of phosphorylated RIPK1 to total RIPK1.

Mandatory Visualizations

Signaling Pathway of this compound's Mechanism of Action

Caption: this compound inhibits RIPK1 autophosphorylation, preventing necrosome formation.

Experimental Workflow for Cellular Necroptosis Assay

Caption: Workflow for assessing this compound's inhibition of necroptosis.

Logical Relationship for Western Blot Analysis

Caption: Key steps in the Western Blot analysis of RIPK1 phosphorylation.

References

- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. managedhealthcareexecutive.com [managedhealthcareexecutive.com]

- 4. multiplesclerosisnewstoday.com [multiplesclerosisnewstoday.com]

- 5. static.abclonal.com [static.abclonal.com]

- 6. Frontiers | Die hard: necroptosis and its impact on age-dependent neuroinflammatory diseases [frontiersin.org]

- 7. Phospho-RIP (Ser166) Antibody | Cell Signaling Technology [cellsignal.com]

- 8. fiercebiotech.com [fiercebiotech.com]

- 9. This compound - Denali Therapeutics - AdisInsight [adisinsight.springer.com]

- 10. medchemexpress.com [medchemexpress.com]

Oditrasertib and the Therapeutic Potential of RIPK1 Inhibition in Neurodegenerative Diseases: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Oditrasertib (also known as SAR443820 and DNL788) is a potent, brain-penetrant small molecule inhibitor of Receptor-Interacting Serine/Threonine-Protein Kinase 1 (RIPK1). While clinical development of this compound for Amyotrophic Lateral Sclerosis (ALS) and Multiple Sclerosis (MS) has been discontinued due to lack of efficacy in Phase 2 trials, the targeting of RIPK1-mediated inflammatory and cell death pathways remains a compelling strategy for a range of neurodegenerative diseases. This technical guide provides an in-depth overview of the preclinical rationale for RIPK1 inhibition in neurodegenerative disease models, with a focus on Alzheimer's and Parkinson's diseases. It includes available quantitative data for this compound and other key RIPK1 inhibitors, detailed experimental protocols for preclinical assessment, and visualizations of the core signaling pathways.

The Role of RIPK1 in Neurodegeneration

Receptor-Interacting Serine/Threonine-Protein Kinase 1 (RIPK1) is a critical signaling node that regulates cellular responses to inflammation and stress. It functions as a key mediator of programmed cell death pathways, including apoptosis and necroptosis, a lytic, pro-inflammatory form of cell death. In the central nervous system (CNS), overactivation of RIPK1 has been implicated in the pathogenesis of several neurodegenerative diseases by promoting neuroinflammation and neuronal cell death.[1][2] Inhibition of RIPK1 kinase activity is therefore a promising therapeutic strategy to mitigate these detrimental processes.

This compound: A Brain-Penetrant RIPK1 Inhibitor

This compound is a selective and orally bioavailable inhibitor of RIPK1.[1] It was designed to cross the blood-brain barrier, allowing it to target RIPK1 within the CNS.

Table 1: In Vitro Potency of this compound

| Assay System | IC50 | Reference |

| Human Peripheral Blood Mononuclear Cells (PBMCs) | 3.16 nM | [1] |

| iPSC-derived Microglia | 1.6 nM | [1] |

Despite its potent activity, Phase 2 clinical trials of this compound in patients with MS and ALS were terminated. In the MS trial, this compound failed to significantly reduce levels of neurofilament light chain (NfL), a biomarker of neurodegeneration.[3] The ALS trial also did not meet its primary endpoint of slowing disease progression.[4]

Preclinical Evidence for RIPK1 Inhibition in Neurodegenerative Disease Models

While clinical data for this compound has been disappointing, a substantial body of preclinical evidence supports the therapeutic potential of RIPK1 inhibition in various neurodegenerative disease models. Much of this research has utilized the well-characterized RIPK1 inhibitor, Necrostatin-1 (Nec-1).

Alzheimer's Disease (AD) Models

In preclinical models of Alzheimer's disease, RIPK1 inhibition has demonstrated beneficial effects on key pathological hallmarks of the disease.

Table 2: Efficacy of RIPK1 Inhibitors in Preclinical AD Models

| Compound | Animal Model | Key Findings | Reference |

| Necrostatin-1 | APP/PS1 mice | Reduced Aβ oligomers and plaques; Reduced hyperphosphorylated tau; Ameliorated cognitive impairment. | [5] |

| Necrostatin-1 | Aluminum-induced AD model mice | Improved learning and memory; Decreased neural cell death; Inhibited expression of AD-related proteins. | [3] |

Parkinson's Disease (PD) Models

RIPK1 inhibition has also shown neuroprotective effects in preclinical models of Parkinson's disease.

Table 3: Efficacy of RIPK1 Inhibitors in Preclinical PD Models

| Compound | Animal Model | Key Findings | Reference |

| Necrostatin-1 | MPTP-induced mouse model | Ameliorated dopaminergic neuron loss; Increased dopamine levels. | [6] |

| Necrostatin-1 | 6-OHDA-treated PC12 cells | Protected against cell death. | [7] |

| RIPK3 or MLKL genetic ablation | Toxin-based mouse model | Decreased dopaminergic neuron degeneration; Improved motor performance. | [8] |

Signaling Pathways and Experimental Workflows

RIPK1 Signaling Pathway in Neuroinflammation and Necroptosis

The following diagram illustrates the central role of RIPK1 in TNF-α-mediated signaling, leading to either cell survival and inflammation via NF-κB, or programmed cell death through apoptosis or necroptosis. This compound and other RIPK1 inhibitors act by blocking the kinase activity of RIPK1, thereby preventing the downstream activation of necroptosis.

References

- 1. Morris Water Maze Test for Learning and Memory Deficits in Alzheimer's Disease Model Mice [jove.com]

- 2. youtube.com [youtube.com]

- 3. Enhanced Antigen Retrieval of Amyloid β Immunohistochemistry: Re-evaluation of Amyloid β Pathology in Alzheimer Disease and Its Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubcompare.ai [pubcompare.ai]

- 5. Nec‐1 alleviates cognitive impairment with reduction of Aβ and tau abnormalities in APP/PS1 mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Method to Quantify Cytokines and Chemokines in Mouse Brain Tissue Using Bio-Plex Multiplex Immunoassays - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Analysis of Learning and Memory Ability in an Alzheimer's Disease Mouse Model using the Morris Water Maze [jove.com]

The Discovery and Development of Oditrasertib (DNL788): A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Published: November 7, 2025

Abstract

Oditrasertib (also known as DNL788 or SAR443820) is a potent, selective, and orally bioavailable small molecule inhibitor of Receptor-Interacting Serine/Threonine-Protein Kinase 1 (RIPK1). Developed through a collaboration between Denali Therapeutics and Sanofi, this compound was investigated as a potential therapeutic for neurodegenerative diseases, including Amyotrophic Lateral Sclerosis (ALS) and Multiple Sclerosis (MS). The rationale for its development was based on the growing body of evidence implicating RIPK1-mediated necroptosis and inflammation in the pathophysiology of these conditions. Despite demonstrating target engagement and a favorable pharmacokinetic profile in early clinical studies, the development of this compound was ultimately discontinued due to a lack of efficacy in Phase 2 trials. This technical guide provides a comprehensive overview of the discovery and development history of this compound, detailing its mechanism of action, preclinical and clinical data, and the experimental methodologies employed in its evaluation.

Introduction: The Rationale for RIPK1 Inhibition in Neurodegeneration

Receptor-Interacting Serine/Threonine-Protein Kinase 1 (RIPK1) is a critical regulator of cellular stress, inflammation, and cell death pathways.[1][2] As a key component of the tumor necrosis factor (TNF) receptor signaling pathway, RIPK1 functions as a molecular switch, determining cell fate towards either survival, apoptosis, or a form of programmed necrosis known as necroptosis.[2] In neurodegenerative diseases such as ALS and MS, overactivation of RIPK1 is believed to contribute to a vicious cycle of neuroinflammation and neuronal cell death.[3][4] Inhibition of RIPK1 kinase activity, therefore, emerged as a promising therapeutic strategy to mitigate these pathological processes.[1][3]

This compound was designed as a brain-penetrant inhibitor of RIPK1, with the aim of reducing inflammation and preventing neuronal loss in the central nervous system (CNS).[4]

Discovery and Preclinical Development

From DNL747 to this compound (DNL788)

The development of this compound was preceded by an earlier RIPK1 inhibitor from the same collaboration, DNL747.[5] While DNL747 showed target engagement in early clinical studies, its development was paused due to dose- and duration-dependent adverse findings in preclinical chronic toxicity studies in non-human primates.[5] These findings were considered off-target and molecule-specific, limiting the ability to escalate the dose to achieve higher levels of target inhibition.[5]

This led to the advancement of this compound (DNL788), a backup compound with a superior preclinical therapeutic window and drug properties, allowing for a more rapid path to proof-of-concept studies in patients.[5][6]

Mechanism of Action

This compound is a reversible inhibitor of the kinase activity of RIPK1.[7] By binding to RIPK1, it prevents the autophosphorylation of RIPK1 at Serine 166, a key step in the activation of the necroptotic pathway.[8][9] This inhibition is intended to block the downstream signaling cascade that leads to inflammation and necroptotic cell death.

Preclinical Pharmacology

In Vitro Potency

This compound demonstrated potent inhibition of RIPK1 in various human cell-based assays.

| Cell Type | IC50 (nM) |

| Human Peripheral Blood Mononuclear Cells (PBMCs) | 3.16[7] |

| iPSC-derived Microglia | 1.6[7] |

| Table 1: In Vitro Potency of this compound |

Preclinical Efficacy Models

While specific quantitative efficacy data for this compound in animal models of ALS and MS has not been detailed in publicly available literature, it has been stated that RIPK1 inhibition has shown to attenuate disease progression in preclinical models of these diseases.[3] Commonly used preclinical models for these indications are the SOD1G93A transgenic mouse for ALS and the experimental autoimmune encephalomyelitis (EAE) mouse model for MS.[10][11]

Preclinical Pharmacokinetics

Detailed pharmacokinetic parameters of this compound in preclinical species have not been publicly disclosed. However, the compound was characterized as orally active and brain-penetrant, which was a key selection criterion for its development for CNS indications.[4]

Clinical Development

Phase 1 Studies in Healthy Volunteers

A first-in-human Phase 1 study of this compound was conducted in healthy adult participants to evaluate its safety, tolerability, pharmacokinetics (PK), and pharmacodynamics (target engagement).[8]

Pharmacokinetics

This compound exhibited a favorable pharmacokinetic profile with good oral bioavailability and brain penetrance.

| Parameter | Value |

| Plasma Half-life (single dose) | 5.7 - 8.0 hours[8] |

| Plasma Half-life (repeated doses) | 7.2 - 8.9 hours[8] |

| CSF-to-unbound plasma concentration ratio | 0.8 - 1.3[8] |

| Table 2: Pharmacokinetic Parameters of this compound in Healthy Volunteers |

The high CSF-to-unbound plasma concentration ratio indicated excellent brain penetrance.[8]

Pharmacodynamics (Target Engagement)

Target engagement was assessed by measuring the inhibition of phosphorylated RIPK1 at Serine 166 (pS166-RIPK1) in peripheral blood mononuclear cells (PBMCs). High levels of pS166-RIPK1 inhibition were achieved, with a maximum median inhibition from baseline approaching 90% at trough concentrations after multiple dosing, indicating marked target engagement.[8]

Safety and Tolerability

This compound was generally well-tolerated in healthy volunteers. The most common adverse events were dizziness and headache.[8]

Phase 2 Clinical Trials

Amyotrophic Lateral Sclerosis (ALS) - HIMALAYA study

A Phase 2 study, named HIMALAYA, was initiated to evaluate the efficacy and safety of this compound in individuals with ALS.[3] However, the trial was discontinued as it failed to meet its primary endpoint, which was the change in the ALS Functional Rating Scale-Revised (ALSFRS-R) score.[12]

Multiple Sclerosis (MS) - K2 study

A Phase 2 study, known as the K2 study, was conducted to assess the effect of this compound on serum neurofilament light chain (NfL) levels in participants with relapsing and progressive forms of MS.[4] NfL is a biomarker of neuro-axonal damage.[13] This trial was also discontinued as it did not meet its primary and key secondary endpoints, showing no significant difference in NfL levels between the this compound and placebo groups.[12][13]

Signaling Pathways and Experimental Workflows

RIPK1 Signaling Pathway in Neuroinflammation

The following diagram illustrates the central role of RIPK1 in TNF-alpha-mediated signaling and how its inhibition by this compound is intended to block the pro-inflammatory and necroptotic cascades.

Experimental Workflow for Preclinical Evaluation

The following diagram outlines a typical workflow for the preclinical assessment of a RIPK1 inhibitor like this compound.

Key Experimental Protocols

While detailed, step-by-step protocols for the specific assays used in the development of this compound are proprietary and not publicly available, this section outlines the general principles and methodologies for the key experiments.

RIPK1 Kinase Activity Assay (Biochemical Assay)

Objective: To determine the direct inhibitory effect of this compound on the enzymatic activity of RIPK1.

Methodology: A common method for assessing kinase activity is through the detection of ATP consumption or ADP production. Assays like the ADP-Glo™ Kinase Assay are frequently employed.

-

Reagents: Recombinant human RIPK1 enzyme, a suitable substrate (e.g., myelin basic protein), ATP, kinase reaction buffer, and the ADP-Glo™ detection reagents.

-

Procedure: a. This compound at various concentrations is pre-incubated with the RIPK1 enzyme. b. The kinase reaction is initiated by the addition of the substrate and ATP. c. The reaction is allowed to proceed for a defined period at a controlled temperature. d. The reaction is stopped, and the amount of ADP produced is quantified using a luminescence-based detection method.

-

Data Analysis: The luminescence signal is inversely proportional to the amount of ADP produced. The IC50 value, representing the concentration of this compound required to inhibit 50% of the RIPK1 kinase activity, is calculated from the dose-response curve.

Cellular Target Engagement Assay (pRIPK1 Inhibition)

Objective: To measure the ability of this compound to inhibit RIPK1 activation within a cellular context.

Methodology: This is typically assessed by quantifying the level of RIPK1 autophosphorylation at Serine 166 (pS166-RIPK1) in cells stimulated to induce necroptosis.

-

Cell Culture: A relevant cell line (e.g., human PBMCs, iPSC-derived microglia, or HT-29 cells) is cultured.

-

Procedure: a. Cells are pre-treated with various concentrations of this compound. b. Necroptosis is induced using a combination of stimuli, such as TNF-alpha, a SMAC mimetic, and a pan-caspase inhibitor (T/S/Z). c. After a specific incubation period, the cells are lysed. d. The levels of pS166-RIPK1 and total RIPK1 in the cell lysates are measured using methods like Western blotting, ELISA, or homogeneous time-resolved fluorescence (HTRF).

-

Data Analysis: The ratio of pS166-RIPK1 to total RIPK1 is calculated for each concentration of this compound. The IC50 value is determined from the dose-response curve of pS166-RIPK1 inhibition.

Conclusion

The development of this compound represents a scientifically rigorous effort to translate a promising therapeutic hypothesis—the inhibition of RIPK1 for the treatment of neurodegenerative diseases—from preclinical research to clinical investigation. The program successfully identified a potent, brain-penetrant molecule that demonstrated clear target engagement in humans. However, the ultimate discontinuation of this compound due to a lack of clinical efficacy in both ALS and MS underscores the significant challenges in translating preclinical promise into tangible patient benefits for these complex and multifactorial diseases. The data and learnings from the this compound program, nevertheless, provide valuable insights for the continued exploration of RIPK1 and other therapeutic targets in neurodegeneration.

References

- 1. alzdiscovery.org [alzdiscovery.org]

- 2. Safety, pharmacokinetics and target engagement of novel RIPK1 inhibitor SAR443060 (DNL747) for neurodegenerative disorders: Randomized, placebo‐controlled, double‐blind phase I/Ib studies in healthy subjects and patients - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Denali Therapeutics Announces Achievement of RIPK1 Milestone for Phase 2 Clinical Trial Initiation in ALS by Sanofi [drug-dev.com]

- 4. multiplesclerosisnewstoday.com [multiplesclerosisnewstoday.com]

- 5. Denali Therapeutics Provides Broad Update on Its RIPK1 Program Partnered With Sanofi - BioSpace [biospace.com]

- 6. denalitherapeutics.gcs-web.com [denalitherapeutics.gcs-web.com]

- 7. neurologylive.com [neurologylive.com]

- 8. Safety, pharmacokinetics, and target engagement of a brain penetrant RIPK1 inhibitor, SAR443820 (DNL788), in healthy adult participants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Autophosphorylation at serine 166 regulates RIP kinase 1-mediated cell death and inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The use of transgenic mouse models of amyotrophic lateral sclerosis in preclinical drug studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. meliordiscovery.com [meliordiscovery.com]

- 12. Sanofi and Denali Halt Multiple Sclerosis Study Due to Disappointing Data [synapse.patsnap.com]

- 13. managedhealthcareexecutive.com [managedhealthcareexecutive.com]

Methodological & Application

Application Notes: Utilizing Oditrasertib in Primary Neuronal Cell Cultures

Introduction

Oditrasertib (also known as SAR443820 or DNL788) is an orally available, brain-penetrant small molecule inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1).[1] RIPK1 is a critical signaling protein involved in cellular pathways leading to inflammation and programmed cell death, specifically necroptosis.[2][3] In several neurodegenerative conditions, including multiple sclerosis (MS) and amyotrophic lateral sclerosis (ALS), RIPK1 is believed to be overactivated, contributing to the chronic inflammation and neuronal loss characteristic of these diseases.[1][2][3] By inhibiting RIPK1, this compound was developed with the therapeutic goal of reducing inflammation and preventing nerve cell death.[1][4]

Despite its promising mechanism, Phase 2 clinical trials for this compound in both MS and ALS were discontinued after the drug failed to meet its primary endpoints, notably showing no significant reduction in neurofilament light chain (NfL), a key biomarker of neurodegeneration.[1][2][4][5] However, as a potent and specific tool compound, this compound remains highly valuable for preclinical research to investigate the fundamental roles of RIPK1-mediated signaling in neuronal health and disease models. These application notes provide detailed protocols for researchers to effectively use this compound in primary neuronal cell cultures to explore the mechanisms of neuroinflammation and neurodegeneration.

Mechanism of Action

This compound exerts its effects by inhibiting the kinase activity of RIPK1. RIPK1 is a central node in the cellular response to stimuli such as Tumor Necrosis Factor-alpha (TNF-α). Upon TNF-α binding to its receptor (TNFR1), RIPK1 is recruited and can initiate several downstream signaling cascades. In the absence of Caspase-8 activity, phosphorylated RIPK1 can interact with and phosphorylate RIPK3, which in turn phosphorylates Mixed Lineage Kinase Domain-Like protein (MLKL). Oligomerized MLKL translocates to the plasma membrane, forming pores that lead to cell lysis and necroptotic cell death.[6] Alternatively, RIPK1 can contribute to the activation of the NF-κB pathway, leading to the transcription of pro-inflammatory cytokines. This compound blocks the initial phosphorylation of RIPK1, thereby inhibiting both the necroptotic and inflammatory signaling pathways.

References

- 1. multiplesclerosisnewstoday.com [multiplesclerosisnewstoday.com]

- 2. Sanofi and Denali Halt Multiple Sclerosis Study Due to Disappointing Data [synapse.patsnap.com]

- 3. Sanofi, Denali Abandon Mid-Stage Multiple Sclerosis Study on Disappointing Data - BioSpace [biospace.com]

- 4. managedhealthcareexecutive.com [managedhealthcareexecutive.com]

- 5. This compound in multiple sclerosis - phase 2 trial stopped | ACNR [acnr.co.uk]

- 6. Preclinical Evidence for the Interplay between Oxidative Stress and RIP1-Dependent Cell Death in Neurodegeneration: State of the Art and Possible Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]

Solubilizing Oditrasertib for Preclinical Research: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oditrasertib (also known as DNL788 or SAR443820) is a potent and selective inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1), a critical mediator of inflammation and regulated cell death pathways such as necroptosis.[1][2] Its therapeutic potential is being explored in a range of neuroinflammatory and other diseases. For effective preclinical evaluation, proper solubilization of this compound is paramount. These application notes provide detailed protocols for the dissolution of this compound for both in vitro and in vivo experimental use.

Physicochemical Properties

-

Molecular Formula: C₁₄H₁₅F₂N₃O₂

-

Molecular Weight: 295.28 g/mol [3]

-

Appearance: Crystalline solid or powder

Data Presentation: this compound Solubility

The following table summarizes the solubility of this compound in various solvents, which is crucial for preparing stock solutions and formulations for experimental use.

| Application | Solvent/Vehicle | Solubility (mg/mL) | Molar Equivalent | Notes |

| In Vitro | Dimethyl Sulfoxide (DMSO) | 59 - 100 | 199.8 - 338.66 mM | Sonication is recommended.[1][4] |

| In Vivo | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | 2.5 | 8.47 mM | Prepare fresh. Requires sonication.[1][3] |

| In Vivo | 10% DMSO, 90% (20% SBE-β-CD in Saline) | 2.5 | 8.47 mM | Prepare fresh. Requires sonication.[1][3] |

| In Vivo | 10% DMSO, 90% Corn Oil | 2.5 | 8.47 mM | Prepare fresh. Requires sonication.[1] |

Experimental Protocols

In Vitro Solubilization Protocol: High-Concentration Stock Solution

This protocol describes the preparation of a high-concentration stock solution of this compound in DMSO, suitable for dilution in cell culture media for in vitro assays.

Materials:

-

This compound powder

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes or vials

-

Vortex mixer

-

Water bath sonicator

Procedure:

-

Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

-

Solvent Addition: Add the calculated volume of DMSO to achieve the target concentration (e.g., for a 100 mg/mL stock, add 10 µL of DMSO per 1 mg of this compound).

-

Initial Mixing: Vortex the mixture vigorously for 1-2 minutes to facilitate initial dissolution.

-

Sonication: Place the tube in a water bath sonicator and sonicate until the solution is clear and all particulate matter is dissolved. This may take several minutes.

-

Sterilization (Optional): If required for your specific application, the stock solution can be filter-sterilized using a 0.22 µm syringe filter compatible with DMSO.

-

Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1]

In Vivo Solubilization Protocol: Formulation for Animal Dosing

This protocol details the preparation of an this compound formulation suitable for oral or parenteral administration in animal models. This example uses a common vehicle of PEG300, Tween-80, and saline.

Materials:

-

This compound powder

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Polyethylene glycol 300 (PEG300)

-

Tween-80 (Polysorbate 80)

-

Sterile Saline (0.9% NaCl)

-

Sterile tubes or vials

-

Vortex mixer

-

Water bath sonicator

Procedure:

-

Initial Dissolution in DMSO: Prepare a concentrated stock of this compound in DMSO (e.g., 25 mg/mL). To do this, dissolve the required amount of this compound powder in 10% of the final volume with DMSO.

-

Addition of PEG300: Add 40% of the final volume of PEG300 to the DMSO solution. Vortex thoroughly until the solution is homogenous.

-

Addition of Tween-80: Add 5% of the final volume of Tween-80 to the mixture. Vortex again to ensure complete mixing.

-

Addition of Saline: Slowly add 45% of the final volume of sterile saline to the mixture while vortexing.

-

Sonication: Sonicate the final formulation in a water bath sonicator until it becomes a clear and homogenous solution.

-

Administration: The formulation should be prepared fresh before each administration to the animals.

Mandatory Visualizations

This compound Solubilization Workflow

Caption: Experimental workflow for solubilizing this compound.

This compound's Mechanism of Action: Inhibition of the RIPK1 Signaling Pathway

Caption: this compound inhibits RIPK1-mediated signaling pathways.

References

Application of Oditrasertib in Organoid Models of Neurological Disease

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Oditrasertib, an orally available, brain-penetrant inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1), has been investigated for its therapeutic potential in neurological diseases characterized by inflammation and cell death.[1] While clinical trials in multiple sclerosis were halted due to not meeting primary endpoints, the mechanism of this compound holds relevance for preclinical research in various neurodegenerative and neuroinflammatory conditions.[1] Human brain organoids, three-dimensional self-organizing structures derived from pluripotent stem cells, offer a powerful in vitro platform to model complex human neuropathologies and assess the efficacy of novel therapeutic compounds.[2][3][4][5][6][7][8][9][10][11][12]

This document outlines a hypothetical application of this compound in a brain organoid model of neuroinflammation, a common pathological feature in many neurological disorders. By inhibiting RIPK1, this compound is postulated to mitigate inflammatory responses and prevent subsequent neuronal cell death within the organoid, providing a valuable tool for studying disease mechanisms and for preclinical drug screening.

Key Applications:

-

Modeling Neuroinflammation: Inducing an inflammatory state in brain organoids using pro-inflammatory stimuli (e.g., cytokines, lipopolysaccharide) to mimic disease conditions.

-

Assessing Neuroprotective Effects: Evaluating the potential of this compound to protect neurons and other neural cell types from inflammation-induced cell death.

-

Investigating Mechanism of Action: Dissecting the downstream effects of RIPK1 inhibition on inflammatory signaling pathways and cellular stress responses within a human-relevant 3D model.

-

Preclinical Drug Screening: Utilizing brain organoids as a platform to test the efficacy and neurotoxicity of this compound and other RIPK1 inhibitors.

Signaling Pathway of this compound (RIPK1 Inhibition)

This compound targets RIPK1, a key signaling node that regulates cellular responses to inflammation and stress. In the context of neuroinflammation, pro-inflammatory cytokines like TNF-α can trigger a signaling cascade that leads to either cell survival and inflammation via NF-κB activation or programmed cell death (apoptosis and necroptosis). This compound, by inhibiting the kinase activity of RIPK1, is expected to block the pathways leading to necroptosis and reduce the inflammatory response.

Experimental Protocols

The following protocols describe a general framework for generating brain organoids, inducing neuroinflammation, and treating with this compound for efficacy assessment.

Protocol 1: Generation of Cerebral Organoids

This protocol is adapted from established methods for generating cerebral organoids from human pluripotent stem cells (hPSCs).[10]

Materials:

-

Human pluripotent stem cells (hPSCs)

-

hPSC maintenance medium

-

Embryoid body (EB) formation medium

-

Neural induction medium

-

Neural differentiation medium

-

Matrigel

-

Ultra-low attachment 96-well plates

-

Orbital shaker

Procedure:

-

EB Formation (Day 0-2):

-

Dissociate hPSCs into single cells.

-

Seed 9,000 cells per well in an ultra-low attachment 96-well plate with EB formation medium.

-

Incubate for 2 days to allow for EB formation.

-

-

Neural Induction (Day 2-5):

-

Transfer EBs to neural induction medium.

-

Continue incubation for 3 days.

-

-

Matrigel Embedding (Day 5):

-

Embed neuroepithelial tissues into Matrigel droplets.

-

Transfer droplets to neural differentiation medium.

-

-

Maturation (Day 6 onwards):

-

Culture the organoids in neural differentiation medium on an orbital shaker to enhance nutrient absorption.

-

Change the medium every 2-3 days. Organoids are typically ready for experiments after 30-40 days of culture, exhibiting diverse neural cell populations.

-

Protocol 2: Induction of Neuroinflammation and this compound Treatment

Materials:

-

Mature cerebral organoids (Day 30-40)

-

Neural differentiation medium

-

Pro-inflammatory stimulus (e.g., a cytokine cocktail of TNF-α, IL-1β)

-

This compound (dissolved in DMSO)

-

Vehicle control (DMSO)

Procedure:

-

Experimental Setup:

-

Transfer individual organoids to separate wells of a 24-well ultra-low attachment plate.

-

Group organoids into:

-

Control (vehicle only)

-

Inflammation (pro-inflammatory stimulus + vehicle)

-

This compound Treatment (pro-inflammatory stimulus + this compound)

-

-

-

Treatment:

-

Pre-treat the "this compound Treatment" group with the desired concentration of this compound for 2 hours.

-

Add the pro-inflammatory stimulus to the "Inflammation" and "this compound Treatment" groups. Add vehicle to the "Control" group.

-

Incubate for 24-72 hours.

-

-

Endpoint Analysis:

-

Harvest organoids and culture medium for subsequent analysis as described in Protocol 3.

-

Protocol 3: Endpoint Analysis and Data Quantification

Materials:

-

Harvested organoids and culture medium

-

Reagents for ELISA, qPCR, and immunohistochemistry

-

Microscope for imaging

Procedure:

-

Cytokine Analysis (ELISA):

-

Collect the culture medium from each well.

-

Perform ELISA to quantify the levels of secreted pro-inflammatory cytokines (e.g., IL-6, IL-8).

-

-

Gene Expression Analysis (qPCR):

-

Extract RNA from the organoids.

-

Perform reverse transcription and quantitative PCR (qPCR) to analyze the expression of genes related to inflammation (e.g., NFKBIA, TNF) and apoptosis/necroptosis (e.g., CASP3, MLKL).

-

-

Immunohistochemistry and Imaging:

-

Fix, section, and stain the organoids for markers of neuronal health (e.g., NeuN, β-III-tubulin), apoptosis (e.g., Cleaved Caspase-3), and glial activation (e.g., GFAP for astrocytes, Iba1 for microglia-like cells).

-

Image the sections using confocal microscopy and quantify cell numbers and marker intensity.

-

Experimental Workflow

The overall experimental process, from organoid generation to data analysis, can be visualized as follows:

Data Presentation

The following tables represent hypothetical quantitative data that could be generated from the described experiments.

Table 1: Effect of this compound on Pro-inflammatory Cytokine Secretion

| Treatment Group | IL-6 Concentration (pg/mL) | TNF-α Concentration (pg/mL) |

| Control (Vehicle) | 15.2 ± 3.1 | 8.5 ± 2.0 |

| Inflammation | 250.6 ± 25.8 | 180.4 ± 19.7 |

| This compound (1 µM) | 120.3 ± 15.4 | 95.1 ± 11.3 |

Table 2: Effect of this compound on Gene Expression

| Treatment Group | TNF (Fold Change) | MLKL (Fold Change) |

| Control (Vehicle) | 1.0 | 1.0 |

| Inflammation | 8.5 ± 1.2 | 6.2 ± 0.9 |

| This compound (1 µM) | 3.1 ± 0.6 | 2.5 ± 0.4 |

Table 3: Effect of this compound on Neuronal Viability

| Treatment Group | NeuN+ Cell Count (per field) | Cleaved Caspase-3+ Cells (%) |

| Control (Vehicle) | 350 ± 28 | 2.1 ± 0.5 |

| Inflammation | 180 ± 21 | 25.4 ± 4.3 |

| This compound (1 µM) | 310 ± 25 | 8.7 ± 1.9 |

References

- 1. multiplesclerosisnewstoday.com [multiplesclerosisnewstoday.com]

- 2. researchgate.net [researchgate.net]

- 3. med.upenn.edu [med.upenn.edu]

- 4. Organoids Accelerate Parkinson’s and Alzheimer’s Research & Drug Discovery [164.52.12.78:8080]

- 5. Modeling neurological disorders using brain organoids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Brain organoid methodologies to explore mechanisms of disease in progressive multiple sclerosis [frontiersin.org]

- 7. A review of protocols for brain organoids and applications for disease modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Advances and Applications of Brain Organoids - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Brain organoid methodologies to explore mechanisms of disease in progressive multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. biocompare.com [biocompare.com]

- 11. mdpi.com [mdpi.com]

- 12. Applications of brain organoids in neurodevelopment and neurological diseases - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Immunohistochemical Detection of Oditrasertib-Related Targets

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the immunohistochemical (IHC) detection of the direct target of Oditrasertib, Receptor-Interacting Serine/Threonine-Protein Kinase 1 (RIPK1), and key proteins in the associated RAS/MAPK signaling pathway: SHP2, SOS1, and KRAS.

Introduction to this compound and its Molecular Targets

This compound (also known as SAR443820 or DNL788) is an investigational small molecule inhibitor that targets Receptor-Interacting Serine/Threonine-Protein Kinase 1 (RIPK1).[1][2][3][4] RIPK1 is a critical signaling protein involved in cellular pathways that regulate inflammation and programmed cell death, including apoptosis and necroptosis.[5][6] By inhibiting RIPK1, this compound has been explored as a therapeutic agent for neurodegenerative and inflammatory diseases.[3][4]

While RIPK1 is the direct target of this compound, the user's query also included SHP2, SOS1, and KRAS. These proteins are key components of the RAS/MAPK signaling pathway, which plays a crucial role in cell proliferation, differentiation, and survival.[7][8] Dysregulation of this pathway is implicated in various diseases, including cancer. While not direct targets of this compound, their analysis can be relevant in the broader context of cellular signaling and disease pathology.

Signaling Pathways

Below are diagrams illustrating the signaling pathways of RIPK1 and the RAS/MAPK cascade.

General Immunohistochemistry Workflow

The following diagram outlines the major steps in a typical IHC experiment.

Application Notes and Protocols

Detection of RIPK1

Application: To determine the expression and localization of RIPK1 in tissues of interest. This can be used to assess the baseline levels of the target for this compound and to investigate its modulation in disease models.

Quantitative Data Summary: Validated Antibodies for RIPK1 IHC

| Antibody | Host/Clonality | Applications | Recommended Dilution (IHC-P) | Reference |

| NBP1-77077 | Rabbit Polyclonal | WB, IHC, ICC/IF, ELISA | 2.5 µg/ml | [9] |

| CF800312 (OTI2D6) | Mouse Monoclonal | WB, IHC-P | 1:150 | [10] |

| 17519-1-AP | Rabbit Polyclonal | WB, IHC, IF, IP, CoIP, ELISA | 1:200 | [11] |

| MAB3585 | Mouse Monoclonal | WB, Simple Western, ICC | 8-25 µg/mL | |

| 29932-1-AP | Rabbit Polyclonal | WB, IHC, ELISA | 1:400 | [12] |

| Clone D94C12 | Rabbit Monoclonal | IF, WB | Not specified for IHC | [13] |

| Clone 38/RIP | Mouse Monoclonal | IF, WB | Not specified for IHC | [13] |

Experimental Protocol: IHC for RIPK1

-

Tissue Preparation: Use formalin-fixed, paraffin-embedded (FFPE) tissue sections (4-5 µm thick) mounted on positively charged slides.

-

Deparaffinization and Rehydration:

-

Xylene: 2 x 10 minutes.

-

100% Ethanol: 2 x 5 minutes.

-

95% Ethanol: 1 x 5 minutes.

-

70% Ethanol: 1 x 5 minutes.

-

Rinse in distilled water.

-

-

Antigen Retrieval:

-

Perform heat-induced epitope retrieval (HIER).

-

Immerse slides in a staining dish containing 10 mM Sodium Citrate buffer (pH 6.0) or Tris-EDTA buffer (pH 9.0).

-

Heat to 95-100°C for 20-40 minutes.

-

Allow slides to cool to room temperature for 20 minutes.

-

Rinse sections in Tris-buffered saline with Tween-20 (TBS-T).[11]

-

-

Blocking:

-

Incubate sections with 3% hydrogen peroxide for 10 minutes to block endogenous peroxidase activity.

-

Rinse with TBS-T.

-

Incubate with a protein block (e.g., 5% normal goat serum in TBS) for 30-60 minutes.

-

-

Primary Antibody Incubation:

-

Dilute the primary anti-RIPK1 antibody (see table above for suggestions) in antibody diluent.

-

Incubate overnight at 4°C in a humidified chamber.

-

-

Detection:

-

Wash slides 3 x 5 minutes in TBS-T.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 30-60 minutes at room temperature.

-

Wash slides 3 x 5 minutes in TBS-T.

-

Apply DAB chromogen solution and incubate until the desired stain intensity develops (typically 1-10 minutes).

-

Wash slides with distilled water.

-

-

Counterstaining, Dehydration, and Mounting:

-

Counterstain with hematoxylin for 1-2 minutes.

-

"Blue" the sections in running tap water.

-

Dehydrate through graded ethanols and clear in xylene.

-

Mount with a permanent mounting medium.

-

Expected Results: RIPK1 is widely expressed, with high levels in the heart, brain, and skeletal muscle.[14] Staining is expected to be primarily cytoplasmic. In disease models such as Alzheimer's, RIPK1 expression may be observed around amyloid plaques.[15]

Detection of SHP2 (PTPN11)

Application: To evaluate the expression of SHP2, a protein tyrosine phosphatase that functions upstream of the RAS/MAPK pathway.

Quantitative Data Summary: Validated Antibodies for SHP2 IHC

| Antibody | Host/Clonality | Applications | Recommended Dilution (IHC-P) | Reference |

| sc-7384 (B-1) | Mouse Monoclonal | WB, IHC, IP | Not specified | [16] |

| #3397 (D50F2) | Rabbit Monoclonal | WB, IP, IHC | 1:200 | [16] |

| N/A | Rabbit Polyclonal | IHC-P, WB | Reconstitute to 500 µg/ml | [14] |

Experimental Protocol: IHC for SHP2

Follow the general IHC protocol for RIPK1, with the following specific recommendations for SHP2:

-

Antigen Retrieval: Use 10 mM Sodium Citrate buffer (pH 6.0) with heat-induced epitope retrieval.

-

Primary Antibody: Use a validated anti-SHP2 antibody at the recommended dilution (e.g., 1:200 for CST #3397).[16]

-

Incubation: Overnight incubation at 4°C is recommended.

Expected Results: SHP2 is ubiquitously expressed.[14] Staining is expected to be primarily cytoplasmic.

Detection of SOS1

Application: To assess the expression of Son of Sevenless 1 (SOS1), a guanine nucleotide exchange factor that activates RAS.

Quantitative Data Summary: Validated Antibodies for SOS1 IHC

| Antibody | Host/Clonality | Applications | Recommended Dilution (IHC-P) | Reference |

| NBP3-21731 (SR1203) | Rabbit Monoclonal | WB, ICC/IF, IHC | 1:50-1:200 | Novus Biologicals |

| N/A | N/A | IHC-P | Not specified | [17] |

Experimental Protocol: IHC for SOS1

Follow the general IHC protocol for RIPK1, with the following specific recommendations for SOS1:

-

Antigen Retrieval: Heat-induced epitope retrieval with a citrate buffer (pH 6.0) or Tris-EDTA (pH 9.0) is recommended.

-

Primary Antibody: Use a validated anti-SOS1 antibody at the recommended dilution (e.g., 1:50-1:200).

-

Incubation: Overnight incubation at 4°C is recommended.